molecular formula C12H9NO B3076795 2-(Naphthalen-1-yloxy)acetonitrile CAS No. 104096-13-1

2-(Naphthalen-1-yloxy)acetonitrile

Cat. No.: B3076795
CAS No.: 104096-13-1
M. Wt: 183.21 g/mol
InChI Key: QWUBGVLFZJFONA-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yloxy)acetonitrile is a versatile chemical compound with the molecular formula C12H9NO. It is characterized by the presence of a naphthalene ring attached to an acetonitrile group through an oxygen atom. This compound is used in various scientific research fields, including pharmaceuticals and organic synthesis, due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yloxy)acetonitrile typically involves the reaction of naphthalen-1-ol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yloxy)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalen-1-yloxyacetic acid.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions

Major Products Formed

    Oxidation: Naphthalen-1-yloxyacetic acid.

    Reduction: Naphthalen-1-yloxyethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(Naphthalen-1-yloxy)acetonitrile is used in several scientific research applications, including:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: The compound is used as a building block for the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of functional materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-1-yl)acetonitrile: Similar structure but lacks the oxygen atom connecting the naphthalene ring to the acetonitrile group.

    2-(Naphthalen-2-yloxy)acetonitrile: Similar structure but with the oxygen atom attached to the second position of the naphthalene ring.

Uniqueness

2-(Naphthalen-1-yloxy)acetonitrile is unique due to the presence of the oxygen atom, which can influence its reactivity and the types of reactions it can undergo. This structural feature can also affect its physical properties and its interactions with other molecules, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-naphthalen-1-yloxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUBGVLFZJFONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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